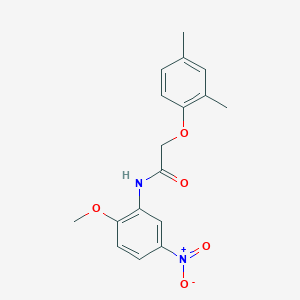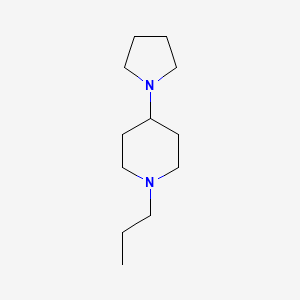
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide, commonly known as Methyl 4-chloro-3-methylphenyl sulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of Methyl 4-chloro-3-methylphenyl sulfonamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit COX-2 activity, which could lead to a decrease in inflammation. Furthermore, it has been shown to act as a selective 5-HT7 receptor antagonist, which could lead to a decrease in the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-methylphenyl sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit COX-2 activity, which could lead to a decrease in inflammation. Furthermore, it has been shown to act as a selective 5-HT7 receptor antagonist, which could lead to a decrease in the symptoms of various psychiatric disorders.
実験室実験の利点と制限
One of the advantages of using Methyl 4-chloro-3-methylphenyl sulfonamide in lab experiments is its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines and could be useful in the treatment of various inflammatory diseases and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
将来の方向性
There are several future directions for the study of Methyl 4-chloro-3-methylphenyl sulfonamide. One direction is the study of its potential use as a selective COX-2 inhibitor and its potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is the study of its potential use as a selective 5-HT7 receptor antagonist and its potential applications in the treatment of various psychiatric disorders. Further studies are also needed to determine the toxicity of this compound and its potential side effects.
合成法
Methyl 4-chloro-3-methylphenyl sulfonamide has been synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-methylaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired product. Another method involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-methyl-p-toluidine in the presence of a base such as pyridine. This method also yields the desired product.
科学的研究の応用
Methyl 4-chloro-3-methylphenyl sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines. In addition, it has been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, it has been studied for its potential use as a selective 5-HT7 receptor antagonist, which could be useful in the treatment of various psychiatric disorders.
特性
IUPAC Name |
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-3-7-13(8-4-11)16(2)19(17,18)14-9-5-12(15)6-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGGPMKSHVHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfono-p-toluidide, 4-chloro-N-methyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)

![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)


![3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol](/img/structure/B5690558.png)